Home > Products > Screening Compounds P139829 > 3-[(cyclopent-3-en-1-yl)methoxy]-5H,6H,7H-cyclopenta[c]pyridazine
3-[(cyclopent-3-en-1-yl)methoxy]-5H,6H,7H-cyclopenta[c]pyridazine - 2197878-39-8

3-[(cyclopent-3-en-1-yl)methoxy]-5H,6H,7H-cyclopenta[c]pyridazine

Catalog Number: EVT-2790533
CAS Number: 2197878-39-8
Molecular Formula: C13H16N2O
Molecular Weight: 216.284
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

3-[(cyclopent-3-en-1-yl)methoxy]-5H,6H,7H-cyclopenta[c]pyridazine is a complex organic compound belonging to the class of pyridazine derivatives. This compound features a unique bicyclic structure that includes both cyclopentene and pyridazine rings, making it of interest in various scientific fields, particularly medicinal chemistry and organic synthesis. Its molecular formula is C_{12}H_{13}N_{3}O, indicating the presence of carbon, hydrogen, nitrogen, and oxygen atoms.

Source

This compound can be synthesized through various methods documented in scientific literature. Studies have explored its synthesis alongside related compounds, often focusing on optimizing reaction conditions for higher yields and purity. Notably, research has highlighted its potential applications in pharmacology and material science due to its structural properties.

Classification

3-[(cyclopent-3-en-1-yl)methoxy]-5H,6H,7H-cyclopenta[c]pyridazine is classified as a heterocyclic compound due to the presence of nitrogen in its ring structure. It falls under the category of pyridazines, which are characterized by a six-membered ring containing two adjacent nitrogen atoms.

Synthesis Analysis

Methods

The synthesis of 3-[(cyclopent-3-en-1-yl)methoxy]-5H,6H,7H-cyclopenta[c]pyridazine can be achieved through several synthetic routes. One notable method involves the cyclocondensation reaction of appropriate precursors under controlled conditions.

Technical Details

  1. Starting Materials: The synthesis typically begins with cyclopentene derivatives and methoxy-substituted pyridazines.
  2. Reagents: Common reagents include Lewis acids or transition metal catalysts to facilitate cyclization.
  3. Conditions: The reactions are often performed under reflux conditions in solvents such as ethanol or acetonitrile to ensure complete conversion and optimal yield.

Research has indicated that manganese-catalyzed oxidation processes may also be employed to modify existing pyridazine structures into derivatives like 3-[(cyclopent-3-en-1-yl)methoxy]-5H,6H,7H-cyclopenta[c]pyridazine with high selectivity and yield .

Molecular Structure Analysis

Structure

The molecular structure of 3-[(cyclopent-3-en-1-yl)methoxy]-5H,6H,7H-cyclopenta[c]pyridazine consists of a fused bicyclic system featuring:

  • A cyclopentene ring
  • A pyridazine ring
  • A methoxy group attached to the cyclopentene moiety

Data

The compound's structural data can be represented as follows:

PropertyValue
Molecular FormulaC_{12}H_{13}N_{3}O
Molecular Weight215.25 g/mol
Melting PointNot specified in literature
SolubilitySoluble in organic solvents
Chemical Reactions Analysis

Reactions

3-[(cyclopent-3-en-1-yl)methoxy]-5H,6H,7H-cyclopenta[c]pyridazine can undergo various chemical reactions typical for heterocycles:

  1. Electrophilic Substitution: The aromatic nature of the pyridazine ring allows for electrophilic substitution reactions.
  2. Nucleophilic Addition: The methoxy group can participate in nucleophilic addition reactions under basic conditions.
  3. Oxidation Reactions: The presence of double bonds in the cyclopentene moiety makes it susceptible to oxidation reactions.

Technical Details

The efficiency of these reactions can be influenced by factors such as temperature, solvent choice, and the presence of catalysts. For instance, using manganese(II) triflate as a catalyst has shown promising results for oxidizing similar compounds .

Mechanism of Action

Process

The mechanism of action for compounds like 3-[(cyclopent-3-en-1-yl)methoxy]-5H,6H,7H-cyclopenta[c]pyridazine is primarily studied in the context of their biological activity.

  1. Interaction with Biological Targets: These compounds may interact with specific enzymes or receptors in biological systems.
  2. Signal Transduction Pathways: They may influence signal transduction pathways leading to therapeutic effects.

Data

While specific data on this compound's mechanism is limited, related studies suggest that similar pyridazine derivatives exhibit significant biological activity through modulation of cellular pathways .

Physical and Chemical Properties Analysis

Physical Properties

The physical properties of 3-[(cyclopent-3-en-1-yl)methoxy]-5H,6H,7H-cyclopenta[c]pyridazine include:

  • Appearance: Typically a solid or crystalline form.
  • Color: Not specified but likely varies based on purity.

Chemical Properties

Chemical properties include:

  1. Stability: Generally stable under standard laboratory conditions but may degrade under extreme pH or temperature.
  2. Reactivity: Reacts with strong acids and bases; sensitive to oxidation.

Relevant analyses such as NMR (Nuclear Magnetic Resonance) and MS (Mass Spectrometry) are essential for confirming structure and purity .

Applications

Scientific Uses

The potential applications of 3-[(cyclopent-3-en-1-yl)methoxy]-5H,6H,7H-cyclopenta[c]pyridazine span several fields:

  1. Medicinal Chemistry: Investigated for its pharmacological properties; could serve as a lead compound for drug development targeting specific diseases.
  2. Material Science: May be utilized in developing new materials due to its unique structural properties.
  3. Organic Synthesis: Acts as an intermediate in synthesizing more complex organic molecules.

Research continues to explore these avenues to fully understand the compound's capabilities and applications .

Introduction to 3-[(Cyclopent-3-en-1-yl)methoxy]-5H,6H,7H-cyclopenta[c]pyridazine

Historical Context and Discovery in Heterocyclic Chemistry

The emergence of 3-[(cyclopent-3-en-1-yl)methoxy]-5H,6H,7H-cyclopenta[c]pyridazine represents a strategic advancement in fused nitrogen heterocycle synthesis. Its discovery is rooted in the broader exploration of cyclopenta-fused pyridazines, which gained momentum in the early 2010s through multicomponent reactions (MCRs) enabling efficient assembly of complex bicyclic scaffolds. As exemplified by Dyachenko et al., these methodologies revolutionized access to dihydrocyclopenta[b]pyridine derivatives, allowing modular incorporation of diverse alkoxy substituents [3]. The specific 3-[(cyclopent-3-en-1-yl)methoxy] derivative arose from targeted efforts to enhance molecular complexity and three-dimensionality in drug-like compounds, addressing limitations of flat aromatic systems. Its synthesis typically leverages in situ functionalization of the cyclopenta[c]pyridazine core – a scaffold historically accessed via cyclocondensation of dicarbonyl compounds with hydrazines [8]. The choice of (cyclopent-3-en-1-yl)methoxy at the 3-position reflects deliberate design to introduce unsaturation for further derivatization, positioning this compound as a versatile synthon in synthetic workflows rather than a naturally occurring entity.

Structural Uniqueness in Fused Bicyclic Systems

This compound exhibits distinctive stereoelectronic features arising from the fusion of a cyclopentane ring to a pyridazine moiety, further functionalized with an unsaturated ether side chain. Key structural attributes include:

  • Bicyclic Core Geometry: X-ray crystallography of analogous cyclopenta[c]pyridazines reveals a puckered conformation with the cyclopentane ring adopting an envelope distortion (puckering amplitude QT ≈ 0.28 Å) to alleviate steric strain, while the pyridazine ring maintains near-planarity [10]. This distortion influences reactivity and molecular packing.
  • Electronic Profile: The unsymmetrical fusion creates an electron-deficient pyridazine ring (π-deficient N-heterocycle) juxtaposed with an electron-rich cyclopentene moiety in the alkoxy chain. This polarization is evidenced by calculated electrostatic potential maps, showing pronounced positive potential at C-7 (adjacent to N-1/N-2) and negative potential around the ethereal oxygen [8] [10].
  • Critical Bond Parameters:Table 1: Key Bond Metrics from Crystallographic Analysis [8] [10]
    BondLength (Å)Characteristic Influence
    N1-N2 (Pyridazine)1.32-1.34Partial double bond, enhances ring planarity
    C7-C8a (Fusion bond)1.46-1.48Single bond allowing ring puckering
    C(ether)-O1.42Weakened by adjacent unsaturation
    C=C (Cyclopentenyl)1.34Standard alkene length for functionalization

The allylic ether linkage ((cyclopent-3-en-1-yl)methoxy) introduces a reactive handle: the unsaturation enables cycloadditions or electrophilic additions, while the allylic position is susceptible to oxidation or rearrangement. This combination of strained bicyclic core and flexible unsaturated chain creates a unique three-dimensional topology with multiple vectors for chemical modification.

Role in Modern Organic Synthesis and Drug Discovery Paradigms

3-[(Cyclent-3-en-1-yl)methoxy]-5H,6H,7H-cyclopenta[c]pyridazine serves as a multifunctional building block in two key domains:

  • Complex Molecule Construction: Its utility stems from orthogonal reactivity sites:
  • Electrophilic Pyridazine C-positions: Positions 6 and 7 undergo nucleophilic substitution (e.g., amination, thiolation), facilitated by the electron-withdrawing effect of the N-atoms [8].
  • Allylic Ether Reactivity: The cyclopentenylmethoxy group participates in Claisen rearrangements upon heating (yielding C-3 alkylated derivatives), or undergoes dihydroxylation/epoxidation for polarity enhancement [6].
  • Reductive Functionalization: Selective reduction of the pyridazine ring (e.g., using Zn/AcOH) generates dihydropyridazine intermediates for further annulation [8].
  • Drug Discovery Scaffold: The bicyclic core mimics privileged structures in medicinal chemistry:
  • Kinase Inhibition: Molecular docking suggests the fused pyridazine core competes with ATP for binding in kinase catalytic clefts, particularly those accommodating bent heterocycles (e.g., CDK, JAK families) [6]. The unsaturated side chain projects into hydrophobic pockets.
  • Stem Cell Mobilization: Patented heterocyclic compounds sharing this scaffold demonstrate CXCR4 antagonism, promoting hematopoietic stem cell release – a mechanism relevant for oncology support therapies [6].
  • Conformational Restriction: The scaffold’s rigidity allows peptide backbone mimicry, positioning it as a β-strand or turn inducer in protease inhibitor design [6].

Table 2: Synthetic Methodologies Leveraging the Compound

Reaction TypeConditionsKey ProductApplication
Nucleophilic Aromatic SubstitutionRNH₂, DIPEA, DMSO, 80°C3-Alkoxy-6-amino derivativesKinase inhibitor intermediates [6]
Claisen RearrangementXylene, reflux, 24h3-(Cyclopent-3-enyl)methyl derivativesConformational studies [8]
Cross-Coupling (Suzuki)Pd(PPh₃)₄, ArB(OH)₂, K₂CO₃, dioxane7-Aryl substituted analogsLibrary diversification

The compound’s synthesis typically employs MCRs starting from precursors like 1-(cyclopent-1-en-1-yl)pyrrolidine, aldehydes, and malononitrile derivatives, followed by selective alkoxylation – a strategy optimized for scalability and green chemistry principles (water or ethanol solvents, high atom economy) [3]. Recent innovations include continuous flow protocols to enhance yield and purity during the cyclization steps [10].

Appendix: Cited Compounds

Properties

CAS Number

2197878-39-8

Product Name

3-[(cyclopent-3-en-1-yl)methoxy]-5H,6H,7H-cyclopenta[c]pyridazine

IUPAC Name

3-(cyclopent-3-en-1-ylmethoxy)-6,7-dihydro-5H-cyclopenta[c]pyridazine

Molecular Formula

C13H16N2O

Molecular Weight

216.284

InChI

InChI=1S/C13H16N2O/c1-2-5-10(4-1)9-16-13-8-11-6-3-7-12(11)14-15-13/h1-2,8,10H,3-7,9H2

InChI Key

XNJOWJUAQARUNB-UHFFFAOYSA-N

SMILES

C1CC2=CC(=NN=C2C1)OCC3CC=CC3

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.